molecular formula C14H22N4 B11862990 4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline

4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline

Cat. No.: B11862990
M. Wt: 246.35 g/mol
InChI Key: DBPDNQSGILWWLH-UHFFFAOYSA-N
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Description

4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that features a diazepane ring fused to a tetrahydroquinazoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline typically involves the formation of the diazepane ring followed by its fusion with the tetrahydroquinazoline core. One common method involves the reductive amination of an appropriate aminoketone precursor using imine reductase enzymes . This method allows for the formation of chiral diazepane structures with high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that include the preparation of intermediates followed by their cyclization and functionalization. The use of catalytic systems and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the diazepane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the diazepane ring.

Scientific Research Applications

4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. For example, similar compounds like Ripasudil act as Rho-associated kinase inhibitors, affecting smooth muscle contractions and other physiological functions . The compound may exert its effects through similar pathways, targeting proteins and enzymes involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H22N4

Molecular Weight

246.35 g/mol

IUPAC Name

4-(1,4-diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C14H22N4/c1-11-16-13-6-3-2-5-12(13)14(17-11)18-9-4-7-15-8-10-18/h15H,2-10H2,1H3

InChI Key

DBPDNQSGILWWLH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCCNCC3

Origin of Product

United States

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